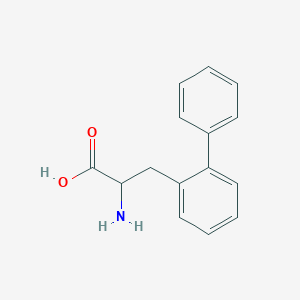

2-Amino-3-(2-phenylphenyl)propanoic acid

Description

2-Amino-3-(2-phenylphenyl)propanoic acid (compound 3d) is a synthetic aromatic amino acid derivative characterized by a biphenyl substituent at the β-carbon of the alanine backbone. Its synthesis involves the alkylation of the corresponding amide precursor (2d) in a dioxane-water solvent system, yielding pseudophedrine as a by-product . Structural confirmation is achieved via nuclear magnetic resonance (NMR), mass spectrometry (MS), and melting point analysis.

Properties

CAS No. |

6960-35-6 |

|---|---|

Molecular Formula |

C15H15NO2 |

Molecular Weight |

241.28 g/mol |

IUPAC Name |

2-amino-3-(2-phenylphenyl)propanoic acid |

InChI |

InChI=1S/C15H15NO2/c16-14(15(17)18)10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9,14H,10,16H2,(H,17,18) |

InChI Key |

DBMVJVZQGTXWTP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenyl-dl-phenylalanine can be synthesized through several methods. One common approach involves the Strecker synthesis, where benzaldehyde reacts with ammonium chloride and potassium cyanide to form phenylglycine nitrile, which is then hydrolyzed to produce 2-phenyl-dl-phenylalanine . Another method involves the catalytic hydrogenation of phenylpyruvic acid in the presence of ammonia .

Industrial Production Methods

Industrial production of 2-phenyl-dl-phenylalanine typically involves microbial fermentation using genetically engineered strains of Escherichia coli. These strains are designed to overproduce phenylalanine by optimizing the metabolic pathways and increasing the availability of precursors such as phenylpyruvate .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-dl-phenylalanine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phenylpyruvic acid.

Reduction: It can be reduced to form phenylalaninol.

Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.

Major Products

Oxidation: Phenylpyruvic acid.

Reduction: Phenylalaninol.

Substitution: Various substituted phenylalanine derivatives.

Scientific Research Applications

2-Phenyl-dl-phenylalanine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It serves as a model compound to study enzyme-substrate interactions and protein folding.

Medicine: It is investigated for its potential therapeutic effects in treating conditions like depression and chronic pain.

Mechanism of Action

The mechanism of action of 2-phenyl-dl-phenylalanine involves its role as a precursor in the synthesis of neurotransmitters such as dopamine and norepinephrine. These neurotransmitters are crucial for regulating mood, cognition, and pain perception. The compound’s effects are mediated through its interaction with enzymes like phenylalanine hydroxylase, which converts it to tyrosine, and subsequently to dopamine and norepinephrine .

Comparison with Similar Compounds

Substituted Phenyl and Pyridyl Derivatives

Compounds synthesized alongside 3d in include:

- 3c: 2-Amino-4-(1-naphthyl)butanoic acid (naphthyl group).

- 3e–3g : Pyridyl-substituted analogs (2-, 3-, and 4-pyridyl).

| Compound | Substituent | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Features |

|---|---|---|---|---|

| 3d | 2-Biphenyl | ~239.3 (estimated) | Not reported | High hydrophobicity, steric hindrance |

| 3c | 1-Naphthyl | ~227.3 | Not reported | Extended aromatic system |

| 3e | 2-Pyridyl | ~180.2 | Not reported | Basic nitrogen, potential H-bonding |

| 3f | 3-Pyridyl | ~180.2 | Not reported | Altered electronic distribution |

| 3g | 4-Pyridyl | ~180.2 | Not reported | Symmetrical substitution |

Key Observations :

- The biphenyl group in 3d enhances hydrophobicity compared to pyridyl analogs (3e–3g ), which may reduce aqueous solubility but improve membrane permeability.

Halogenated and Hydroxylated Derivatives

- Safety data indicate stringent handling requirements due to toxicity risks .

- 2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid (): Fluorine substitution enhances electronegativity and metabolic stability compared to 3d (MW: 199.18; CAS: 403-90-7) .

Heterocyclic and Sulfur-Containing Analogs

- 2-Amino-3-(methylthio)propanoic acid (): A sulfur-containing derivative with a methylthio group, which may participate in redox reactions or metal coordination.

Biological Activity

2-Amino-3-(2-phenylphenyl)propanoic acid, also known as a derivative of phenylalanine, is an amino acid compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The IUPAC name for this compound is 2-Amino-3-(2-phenylphenyl)propanoic acid, and it can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C16H17NO2 |

| Molecular Weight | 255.31 g/mol |

| Structure | Chemical Structure |

The biological activity of 2-Amino-3-(2-phenylphenyl)propanoic acid is primarily attributed to its interactions with neurotransmitter systems and potential modulation of receptor activities. It has been investigated for its role in:

- Neurotransmitter Modulation : The compound may influence the release and uptake of neurotransmitters, particularly in the context of excitatory amino acids like glutamate.

- Receptor Interaction : It has shown potential as an agonist or antagonist for various receptors involved in neurological functions.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

- Neuroprotective Effects : Studies suggest that it may help protect neurons from excitotoxic damage, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's.

- Anti-inflammatory Properties : The compound has demonstrated the ability to reduce inflammation in various models, indicating potential applications in treating inflammatory conditions.

Study on Neuroprotective Effects

A study published in Journal of Neurochemistry investigated the neuroprotective effects of 2-Amino-3-(2-phenylphenyl)propanoic acid in animal models of Alzheimer's disease. The results indicated that administration of the compound significantly reduced markers of neuronal damage and improved cognitive function.

Anti-inflammatory Activity

Another research article focused on the anti-inflammatory properties of this compound. In vitro studies demonstrated that it inhibited the production of pro-inflammatory cytokines in microglial cells, suggesting its potential as a therapeutic agent in neuroinflammatory disorders.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.